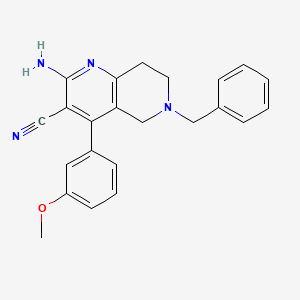

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a naphthyridine derivative characterized by a benzyl group at position 6, a 3-methoxyphenyl substituent at position 4, and a cyano group at position 2. The benzyl and 3-methoxyphenyl moieties contribute to its lipophilicity and electronic properties, which may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name |

2-amino-6-benzyl-4-(3-methoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-28-18-9-5-8-17(12-18)22-19(13-24)23(25)26-21-10-11-27(15-20(21)22)14-16-6-3-2-4-7-16/h2-9,12H,10-11,14-15H2,1H3,(H2,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWAODYEHUDNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.37 g/mol

The structure features a naphthyridine core with various substituents that may influence its biological properties.

Research indicates that compounds similar to 2-amino derivatives often interact with various biological targets, including enzymes and receptors. The presence of the amino group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.

Antitumor Activity

Studies have shown that naphthyridine derivatives exhibit promising antitumor activity. For instance:

- In vitro studies : Certain analogs demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations into antimicrobial properties suggest that the compound may exhibit activity against certain bacterial strains:

- Bacterial Inhibition : Tests conducted against Staphylococcus aureus and Escherichia coli revealed moderate inhibitory effects, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino derivatives can be significantly influenced by structural modifications. Key observations include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances activity, while bulky groups may hinder interaction with biological targets.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased potency |

| Bulky groups | Decreased potency |

Case Studies and Research Findings

- Case Study on Antitumor Activity : A series of naphthyridine derivatives were synthesized and evaluated for their antitumor effects. Among these, compounds with similar structures to 2-amino-6-benzyl showed IC50 values in the low micromolar range against multiple cancer cell lines.

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. Results indicated that certain substitutions led to enhanced activity against resistant strains.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features, synthetic yields, and physical properties of 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile and related compounds:

Key Observations:

- Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile . Benzyl (C6H5CH2) and ethyl (C2H5) groups at position 6 influence steric bulk and lipophilicity. Benzyl enhances aromatic interactions in receptor binding compared to aliphatic substituents .

Synthetic Efficiency :

Spectral and Physical Properties

- IR Spectroscopy: The cyano (CN) stretch at ~2220 cm⁻¹ is consistent across derivatives (e.g., ), confirming the integrity of the nitrile group.

- Melting Points : Higher melting points (e.g., 255°C for compound 3c ) correlate with increased molecular symmetry and crystalline packing efficiency compared to the target compound (163–165°C) .

Q & A

Q. Key Parameters :

- Temperature: 80–100°C for cyclization.

- Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.

- Yield Optimization: Adjust stoichiometry of aryl aldehydes and malononitrile (1:2 molar ratio) .

Basic: How can the structure and purity of this compound be confirmed?

Methodological Answer:

Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), benzyl CH2 (δ 3.8–4.2 ppm), and methoxy group (δ 3.7 ppm).

- ¹³C NMR : Signals for nitrile (δ 115–120 ppm) and carbonyl carbons (δ 160–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. Purity Assessment :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).

- Melting Point : Consistency with literature values (if available) indicates purity.

Advanced: What strategies are recommended to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected peaks in NMR or MS) can arise from:

- Dynamic Effects : Use variable-temperature NMR to distinguish tautomers or conformational isomers.

- Impurities : Re-purify via preparative HPLC or recrystallization.

- Isotopic Patterns : Compare experimental MS isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis).

- Cross-Validation : Combine data from complementary techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Advanced: How can computational methods aid in understanding its pharmacological potential?

Methodological Answer:

- Target Identification :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Pharmacophore Modeling : Identify critical functional groups (e.g., benzyl, methoxyphenyl) for activity.

- ADMET Prediction :

- SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Protox-II : Assess toxicity profiles.

- Dynamic Behavior : Perform MD Simulations (GROMACS/AMBER) to study ligand-receptor stability over 100-ns trajectories .

Advanced: What experimental designs are suitable for evaluating its enzyme inhibition or receptor modulation?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Assay : Use a fluorescence-based ADP-Glo™ Kit (Promega) with recombinant kinase (e.g., EGFR or CDK2).

- IC50 Determination : Dose-response curves (0.1–100 µM) with triplicate measurements.

- Receptor Binding Studies :

- Radioligand Displacement : Incubate with ³H-labeled ligands (e.g., serotonin receptor antagonists) and measure Ki via Scatchard analysis.

- Calcium Flux Assays : Use FLIPR Tetra® for real-time GPCR activity monitoring.

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate potency and efficacy .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

- Stability :

- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Light-sensitive? Test under UV/visible light exposure (ICH Q1B guidelines).

- Storage :

- Lyophilized form: -20°C in amber vials under argon.

- Solution: DMSO-d6 (for NMR) or DMSO (for bioassays), stored at -80°C to prevent hydrolysis .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives?

Methodological Answer:

- Derivative Synthesis :

- Modify substituents (e.g., replace benzyl with alkyl/aryl groups) or introduce electron-withdrawing groups on the methoxyphenyl ring.

- Biological Screening :

- Test derivatives against a panel of targets (e.g., cancer cell lines, microbial strains).

- Data Analysis :

- Use QSAR Models (MOE or Dragon) to correlate structural descriptors (logP, polar surface area) with activity.

- Cluster Analysis : Group compounds by activity profiles using PCA or hierarchical clustering .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation :

- Plasma/Serum : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges).

- Tissue Homogenates : Liquid-liquid extraction (ethyl acetate).

- Quantification :

- LC-MS/MS : Use a triple quadrupole MS with MRM mode (e.g., transition m/z 400 → 150).

- Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99).

- Matrix Effects : Assess via post-column infusion or standard addition methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.